Carbapenem -

Carbapenem

Catalog Number: EVT-1585717
CAS Number:
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carbapenem is an organic heterobicyclic compound that consists of (5R)-1-azabicyclo[3.2.0]hept-2-ene bearing a 7-keto substituent. The parent of the class of carbapenems.
A group of beta-lactam antibiotics in which the sulfur atom in the thiazolidine ring of the penicillin molecule is replaced by a carbon atom. THIENAMYCINS are a subgroup of carbapenems which have a sulfur atom as the first constituent of the side chain.
Overview

Carbapenems are a class of β-lactam antibiotics characterized by their broad-spectrum antibacterial activity and stability against β-lactamases, enzymes produced by bacteria that can inactivate many antibiotics. The core structure of carbapenems is a 4:5 fused ring lactam, which is derived from penicillins but features a double bond between carbon atoms 2 and 3 and a substitution of carbon for sulfur at position 1. This unique structure significantly enhances their efficacy against various bacterial infections, including those caused by resistant strains. Notable examples of carbapenems include thienamycin, meropenem, ertapenem, and doripenem .

Source and Classification

Carbapenems were first discovered in the late 1970s, with thienamycin being the first representative identified. They are classified as broad-spectrum antibiotics effective against both Gram-positive and Gram-negative bacteria. Carbapenems are often reserved for treating severe or high-risk infections due to their potency and the potential for resistance development .

Classification:
  • Natural Carbapenems: Derived from microbial sources (e.g., thienamycin).
  • Semi-synthetic Carbapenems: Modified versions of natural compounds (e.g., meropenem).
  • Synthetic Carbapenems: Fully synthesized in laboratories to enhance stability and efficacy.
Synthesis Analysis

The synthesis of carbapenems has evolved significantly since their discovery. Early methods relied on fermentation processes, which were often inefficient. Modern synthetic approaches utilize various chemical strategies to enhance yield and stereoselectivity.

Methods:

  1. Fermentation: Initial production method using microbial cultures.
  2. Chemical Synthesis:
    • Chiral 4-acetoxyazetidinone Method: Involves the elaboration of a chiral precursor through multiple steps to form the carbapenem skeleton .
    • Copper(I)-Mediated Reactions: A recent approach that utilizes copper(I) catalysts to form the azetidinone ring with high diastereoselectivity .
    • Enzymatic Pathways: Engineered microorganisms can produce carbapenems through biosynthetic pathways that incorporate specific genes responsible for key enzymatic steps .
Molecular Structure Analysis

The molecular structure of carbapenems includes a bicyclic lactam core with specific stereochemistry that is crucial for their biological activity.

Structure:

  • Core Structure: A fused β-lactam ring system.
  • Key Features:
    • Double bond between C-2 and C-3.
    • Hydroxyethyl side chain at C-6.
    • Substituent variations at C-1 and C-2 influence activity and stability.

Data:

  • Molecular formula: Varies by specific compound (e.g., meropenem has a formula of C17H19N3O5S).
  • Molecular weight: Approximately 335 g/mol for meropenem.
Chemical Reactions Analysis

Carbapenems undergo various chemical reactions that are critical for their synthesis and degradation.

Reactions:

  • Formation of β-Lactam Ring: Key reaction involving cyclization of precursors to form the β-lactam structure.
  • Hydrolysis: Carbapenems can be hydrolyzed under certain conditions, leading to loss of antibacterial activity.
  • Modification Reactions: Chemical modifications at specific positions can enhance stability against β-lactamases or alter spectrum activity .

Technical Details:

  • Reaction conditions (solvents, temperatures) must be optimized to prevent degradation during synthesis.
  • Stereochemical control is crucial in reactions to ensure desired biological activity.
Mechanism of Action

Carbapenems exert their antibacterial effects primarily through inhibition of bacterial cell wall synthesis.

Process:

  1. Binding to Penicillin-Binding Proteins (PBPs): Carbapenems bind to PBPs, which are essential for cell wall synthesis.
  2. Inhibition of Transpeptidation: This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan layers in bacterial cell walls.
  3. Cell Lysis: The inhibition leads to cell wall weakening and ultimately bacterial lysis.

Data:

  • Effective against a wide range of bacteria, including multidrug-resistant strains.
  • Potency measured in terms of Minimum Inhibitory Concentration (MIC) values varies among different carbapenems.
Physical and Chemical Properties Analysis

Carbapenems possess distinct physical and chemical properties that influence their therapeutic use.

Physical Properties:

  • Appearance: Typically white to off-white crystalline powders.
  • Solubility: Varies; generally soluble in water, but stability can be affected by pH.

Chemical Properties:

  • Stability: Sensitive to hydrolysis; modifications can enhance stability against enzymatic degradation.
  • pH Sensitivity: Stability decreases in acidic environments; optimal storage conditions are crucial for maintaining efficacy .
Applications

Carbapenems are primarily used in clinical settings as broad-spectrum antibiotics.

Scientific Uses:

  1. Clinical Treatment: Used for severe infections caused by resistant bacteria, including hospital-acquired infections.
  2. Research Applications: Studied for their mechanisms of resistance and potential modifications to enhance efficacy against emerging pathogens.
  3. Pharmaceutical Development: Ongoing research into new carbapenem derivatives aims to combat antibiotic resistance effectively .
Historical Development and Evolution of Carbapenems

Discovery of Thienamycin as the Prototypical Carbapenem

The carbapenem era began in 1976 when researchers at Merck & Co. isolated thienamycin from fermentation broths of Streptomyces cattleya, a soil-dwelling bacterium identified during a screening program for peptidoglycan synthesis inhibitors [1] [4]. This discovery, first presented at the 16th Interscience Conference on Antimicrobial Agents and Chemotherapy, marked a watershed moment in antibiotic research. Thienamycin possessed a unique carbapenem core characterized by a carbon atom replacing sulfur at position 1 (compared to penicillins) and a distinctive (5R)-carbapenem-3-carboxylic acid structure with a C-6 (R)-hydroxyethyl side chain [1] [8]. The compound demonstrated unprecedented broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa and Bacteroides fragilis [1]. Crucially, its relative resistance to hydrolysis by prevalent β-lactamases distinguished it from other β-lactam antibiotics and underpinned its "antibiotic of last resort" potential [1] [7]. However, significant chemical instability hindered its clinical development. Thienamycin readily underwent dimerization in aqueous solutions due to nucleophilic attack by its own C-3 primary amine group on the β-lactam carbonyl and was susceptible to degradation under mildly basic conditions (pH >8.0) [1] [8].

Table 1: Key Characteristics of Thienamycin, the Prototypical Carbapenem

PropertyDescriptionSignificance
Discovery SourceStreptomyces cattleya culture brothsFirst identified carbapenem-producing microorganism [1] [4]
Year of Discovery1976Reported at the 16th ICAAC meeting [1]
Core Structure(5R)-Carbapenem-3-carboxylic acid; Carbon at C1, trans C5-C6 configuration, (R)-hydroxyethyl group at C6Defined the carbapenem scaffold; crucial for β-lactamase resistance [1] [4] [8]
Antimicrobial SpectrumBroad-spectrum activity against Gram-positive and Gram-negative bacteria, including P. aeruginosaSurpassed contemporary β-lactams; designated "last-resort" agent [1] [7]
Major LimitationChemical instability in aqueous solution and solid state; Susceptible to renal dehydropeptidase-I (DHP-1)Prevented direct clinical use; necessitated structural optimization [1] [8]

Structural Optimization from Natural to Synthetic Derivatives

Overcoming thienamycin's inherent instability and susceptibility to mammalian enzymes became the primary focus of medicinal chemists. Two major vulnerabilities required addressing: chemical degradation via the C-3 amine and metabolic inactivation by renal dehydropeptidase-I (DHP-1) [1] [8]. The first successful strategy targeted the nucleophilic primary amine at C-3. Researchers employed non-classical bioisosterism, replacing the amine with an N-formimidoyl group (RNHCH=NH) to create imipenem (formerly MK0787, N-formimidoyl thienamycin) [1] [8]. The amidine group, being more basic, predominantly exists protonated at physiological pH, effectively eliminating its nucleophilic character and preventing self-degradation and dimerization [8]. Imipenem retained the potent antibacterial profile of thienamycin but was sufficiently stable for clinical development [1].

The second critical vulnerability was hydrolysis by renal DHP-1, leading to nephrotoxic metabolites and reduced urinary recovery. Early solutions involved co-administration with specific inhibitors. Cilastatin, a synthetic DHP-1 inhibitor, was co-formulated with imipenem in a 1:1 ratio, protecting it from renal metabolism and preventing nephrotoxicity [1] [8]. Similarly, panipenem, another early thienamycin derivative developed in Japan, required co-administration with betamipron, a renal protective agent blocking both DHP-1 and organic anion transporters to reduce nephrotoxicity [1] [8].

A more elegant solution emerged with the strategic introduction of a 1β-methyl group at the C-1 position. This modification, exemplified by meropenem, created steric hindrance that impeded access of the DHP-1 enzyme to the β-lactam ring, conferring intrinsic metabolic stability without requiring co-administration of inhibitors [1] [7] [8]. This 1β-methyl group became a hallmark feature of subsequent carbapenems like doripenem, ertapenem, and biapenem. Further optimization explored modifications at the C-2 side chain, leading to derivatives with altered spectra of activity and pharmacokinetic profiles. For instance, introducing substituted pyrrolidine rings (e.g., meropenem's 2-thiopyrrolidinyl moiety) enhanced stability and potency against specific pathogens [1] [7].

Table 2: Key Structural Optimizations in Early Carbapenem Derivatives

DerivativeStructural ModificationRationale/PurposeOvercame Limitation
ImipenemN-formimidoyl group at C-3 (replacing primary amine)Eliminate nucleophilicity of C-3 amine to prevent self-degradation and dimerization [1] [8]Chemical instability
CilastatinCo-administered with Imipenem (1:1)Specific, reversible inhibition of renal Dehydropeptidase-I (DHP-1) [1] [8]Renal metabolism & nephrotoxicity
PanipenemStructural derivative of thienamycinImproved stability vs. thienamycin [1]Chemical instability
BetamipronCo-administered with PanipenemRenal protective agent (blocks DHP-1 & organic anion transport) [1] [8]Renal metabolism & nephrotoxicity
Meropenem1β-Methyl group at C-1Steric hindrance preventing DHP-1 access to β-lactam ring [1] [7] [8]Renal metabolism (intrinsic stability)

Chronological Advancements in Carbapenem Analogues

The clinical introduction of imipenem/cilastatin in 1985 established carbapenems as critical broad-spectrum agents. Subsequent development focused on enhancing stability, spectrum, potency, and dosing convenience:

  • Meropenem (Approved 1996): The introduction of the 1β-methyl group marked a significant advancement. Meropenem exhibited intrinsic stability to DHP-1, eliminating the need for cilastatin co-administration [7] [8]. While slightly less potent than imipenem against some Gram-positive organisms, it demonstrated superior activity against Gram-negative pathogens, including Pseudomonas aeruginosa [7] [10]. Its favorable safety profile, particularly a lower seizure potential compared to imipenem, allowed its use in treating bacterial meningitis [7] [10]. Meropenem typically requires administration three times daily.

  • Ertapenem (Approved 2001): Distinguished by its meta-substituted benzoic acid group at the C-2 position, ertapenem exhibits significantly prolonged plasma half-life (~4 hours) compared to imipenem or meropenem (~1 hour) [7] [8] [10]. This results from its high degree of plasma protein binding (>90%), enabling convenient once-daily dosing [7] [8]. However, its spectrum lacks useful activity against P. aeruginosa and Acinetobacter species, making it more suitable for community-acquired or polymicrobial infections like intra-abdominal infections [7] [10].

  • Doripenem (Approved 2007): Developed as a broad-spectrum carbapenem with stability similar to meropenem (1β-methyl group) and a C-2 side chain featuring a sulfamoylaminomethyl-pyrrolidinyl group [7] [10]. Doripenem is noted for its potent activity against P. aeruginosa, often exhibiting lower MICs than imipenem or meropenem [7] [10]. Its chemical stability in solution facilitates administration via prolonged infusions, potentially optimizing its pharmacodynamic profile. It possesses a lower seizure potential than earlier carbapenems [7].

  • Biapenem & Panipenem (Approved Japan 2001 & 1993): Biapenem, another 1β-methyl carbapenem, features a unique bicyclic pyrazolotriazolium thioether substituent at C-2 [8] [10]. This structure is associated with enhanced stability against some metallo-β-lactamases (MBLs) and a potentially reduced propensity to inhibit GABA receptors (lower seizure risk) [8]. Panipenem, an earlier derivative co-administered with betamipron, found primary use in Japan [1] [8].

  • Tebipenem Pivoxil (Approved Japan 2015): Representing a breakthrough in delivery, tebipenem pivoxil is an orally bioavailable pivaloyloxymethyl ester prodrug of tebipenem [7] [8] [10]. Hydrolysis by esterases in the intestinal wall releases the active carbapenem, tebipenem. While its spectrum is primarily focused on community-acquired pathogens (lacking activity against P. aeruginosa and MRSA), it provides a valuable oral option for treating resistant respiratory and urinary tract infections [7] [10].

Table 3: Evolution of Clinically Significant Carbapenem Analogues

CarbapenemApproval/IntroductionKey Structural FeaturesSpectrum & Stability Advancements
Imipenem1985 (US)N-formimidoyl group (C-3); Requires co-administered CilastatinFirst clinically used carbapenem; Broad spectrum (Gram+, Gram-, anaerobes); Susceptible to DHP-1 [1] [8]
Meropenem1996 (US)1β-Methyl group (C-1); Thiopyrrolidine (C-2)Intrinsic DHP-1 stability; Enhanced Gram-negative (esp. P. aeruginosa) activity; Lower seizure risk; Meningitis indication [7] [8] [10]
Ertapenem2001 (US)1β-Methyl group; meta-Benzoic acid group (C-2)Long half-life (once-daily dosing); Good for community infections; Lacks anti-pseudomonal activity [7] [8] [10]
Doripenem2007 (US)1β-Methyl group; Sulfamoylaminomethyl-pyrrolidinyl (C-2)Potent anti-pseudomonal activity; Suitable for prolonged infusion; Low seizure risk [7] [10]
Biapenem2001 (Japan)1β-Methyl group; Bicyclic pyrazolotriazolium thioether (C-2)Enhanced stability vs. some MBLs; Lower GABA binding (reduced seizure potential) [8] [10]
Tebipenem Pivoxil2009/2015 (Japan)Oral prodrug (Pivaloyloxymethyl ester); Active Tebipenem has 1β-methyl & tetrahydrofuranFirst oral carbapenem; Effective vs. drug-resistant S. pneumoniae & Enterobacteriaceae; Community focus [7] [8] [10]

Role of Streptomyces spp. in Early Carbapenem Biosynthesis

The discovery and early production of naturally derived carbapenems are intrinsically linked to the genus Streptomyces. These Gram-positive, filamentous soil bacteria are prolific producers of secondary metabolites, including the majority of known natural β-lactam antibiotics [6] [9]. Beyond S. cattleya (thienamycin producer), several other Streptomyces species were identified as sources of distinct carbapenem compounds, often referred to as "complex carbapenems" due to their elaborated C-2 and/or C-6 side chains compared to the simple carbapenem core produced by Gram-negative bacteria like Pectobacterium carotovorum [6].

  • S. olivaceus: The original source of the olivanic acids (e.g., MM 4550, epithienamycins), some of the earliest identified carbapenems. These compounds often feature sulfate or sulfamate groups on the C-6 side chain and complex C-2 side chains derived from coenzyme A biosynthetic intermediates [2] [6]. While demonstrating potent β-lactamase inhibitory activity alongside antibacterial effects, their development was hampered by chemical instability and poor penetration into bacterial cells [1] [6].
  • S. argenteolus: Produces MM 4550, a significant member of the olivanic acid family characterized by its sulfated hydroxyethyl side chain at C-6 and a pantetheine-derived C-2 side chain [6]. Genomic studies of S. argenteolus ATCC 11009 revealed a dedicated biosynthetic gene cluster (cmm cluster) distinct from the thienamycin (thn) cluster in S. cattleya [6].
  • S. flavogriseus: Genome sequencing identified a silent (not expressed under standard conditions) carbapenem biosynthetic gene cluster, highlighting the potential reservoir of carbapenem production capabilities within Streptomyces [6].
  • S. tokunonensis/S. argenteolus ATCC 31589: Reported producers of the asparenomycins, carbapenems characterized by a unique alkylidene side chain at C-6, which is synthesized through the action of specific enzymes like TokK, a cobalamin-dependent radical S-adenosylmethionine (rSAM) enzyme capable of transferring multiple methyl groups [6].

Biosynthesis in Streptomyces involves significantly more enzymatic steps than the simple three-enzyme pathway in P. carotovorum. Core steps include:

  • Formation of (2S,5S)-carboxymethylproline (CMP): Catalyzed by homologues of CarB/ThnE, utilizing malonyl-CoA and L-glutamate semialdehyde (derived from L-proline) [6].
  • Cyclization to Carbapenam: Catalyzed by homologues of CarA/ThnM [6].
  • Oxidation/Epimerization: Non-heme iron, α-ketoglutarate-dependent oxygenases (e.g., CarC homologues like ThnP) perform C-2/C-3 desaturation and C-5 epimerization to form the carbapenem core [6].
  • Side Chain Elaboration: This is where Streptomyces pathways diverge significantly. Enzymes process CoA derivatives to form the C-2 side chains (e.g., ThnR, H, T, F, G in thienamycin pathway) and modify the C-6 hydroxyethyl group (e.g., sulfotransferases like CmmSu in MM 4550 biosynthesis, multiple methyltransferases like TokK/ThnK in asparenomycin/thienamycin) [6] [8]. Specific epimerases (e.g., Cmm17 proposed for MM 4550) may adjust stereochemistry [6].
  • Regulation: Dedicated pathway-specific regulators (e.g., ThnI, CmmI, Cmm22/Cmm23 two-component system) tightly control the expression of biosynthetic genes in response to environmental or physiological cues [6]. Overexpression of such regulators can significantly boost carbapenem yield.

The diversity of carbapenem structures produced by different Streptomyces strains directly correlates with variations in their biosynthetic gene clusters, particularly the genes encoding enzymes for side chain assembly and modification [6].

Table 4: Streptomyces Species and Their Carbapenem Contributions

Streptomyces SpeciesCarbapenem(s) ProducedKey Structural FeaturesBiosynthetic Insights (Gene Cluster/Key Enzymes)
S. cattleyaThienamycinC-6 (R)-hydroxyethyl; C-2 cysteaminyl; C-3 primary aminethn cluster; ThnE (CMP synthase), ThnM (Carbapenam synthase), ThnP (CarC homologue), ThnK (rSAM methyltransferase for C-6 chain), ThnR,H,T,F,G (C-2 side chain) [1] [6]
S. olivaceusOlivanic acids (e.g., MM 13902, MM 17880)Often C-6 sulfated/sulfamoylated hydroxyethyl; Varied C-2 chainsEarly complex carbapenems; Instability & poor penetration limited development [1] [6]
S. argenteolus (ATCC 11009)MM 4550 (Olivanic acid)C-6 sulfated hydroxyethyl; Pantetheine-derived C-2 chaincmm cluster; CmmSu (sulfotransferase), CmmPah (putative amidase), Cmm17 (putative epimerase), CmmI & Cmm22/23 (regulators) [6]
S. tokunonensis / S. argenteolus (ATCC 31589)Asparenomycins (e.g., Asparenomycin C)C-6 alkylidene chain (e.g., =CH-CH3); Pantetheine-derived C-2 chainTokK (rSAM methyltransferase capable of sequential methylations forming C-6 alkylidene) [6]
S. flavogriseus(Silent cluster)Presumed complex carbapenemGenomic evidence of a biosynthetic gene cluster not expressed under standard lab conditions [6]

Properties

Product Name

Carbapenem

IUPAC Name

(5R)-1-azabicyclo[3.2.0]hept-2-en-7-one

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-6-4-5-2-1-3-7(5)6/h1,3,5H,2,4H2/t5-/m1/s1

InChI Key

YZBQHRLRFGPBSL-RXMQYKEDSA-N

SMILES

C1C=CN2C1CC2=O

Canonical SMILES

C1C=CN2C1CC2=O

Isomeric SMILES

C1C=CN2[C@H]1CC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.